7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
Properties
CAS No. |
688054-00-4 |
|---|---|
Molecular Formula |
C25H27FN4O4S |
Molecular Weight |
498.57 |
IUPAC Name |
7-[6-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H27FN4O4S/c26-18-6-3-4-7-20(18)28-10-12-29(13-11-28)23(31)8-2-1-5-9-30-24(32)17-14-21-22(34-16-33-21)15-19(17)27-25(30)35/h3-4,6-7,14-15H,1-2,5,8-13,16H2,(H,27,35) |
InChI Key |
LZCPYNLVFUEDIX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structural features suggest various mechanisms of action, making it a candidate for further investigation.
Chemical Structure and Properties
This compound belongs to the quinazoline family and features a piperazine moiety, which is known for enhancing pharmacological properties. The presence of a fluorophenyl group may influence its lipophilicity and bioavailability. The molecular formula is , with a molecular weight of approximately 478.61 g/mol.
Anticancer Properties
Recent studies have evaluated the anticancer potential of related compounds in the quinazoline series. For instance, derivatives with similar piperazine substitutions have shown promising results against various cancer cell lines:
- In vitro Cytotoxicity : Compounds with piperazine rings demonstrated significant cytotoxic effects on human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines. The IC50 values for these compounds ranged from 0.04 μM to 30.7 μM, indicating high potency compared to standard chemotherapy agents like 5-fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-FU | Huh7 | 30.7 ± 2.0 |
| New Compound | Huh7 | 0.04 |
| Cladribine | HCT116 | 1.3 ± 0.4 |
| Fludarabine | MCF7 | 29.9 ± 20.0 |
The proposed mechanism of action involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. Studies have indicated that quinazoline derivatives can effectively inhibit RET kinase activity, which is crucial for certain cancer types .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests good oral bioavailability and tissue distribution, likely due to the lipophilic nature imparted by the fluorophenyl group .
Case Studies
- Study on Piperazine Derivatives : A recent investigation into a series of piperazine-containing quinazoline derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways .
- Fluorinated Compounds : Research focusing on fluorinated piperazine derivatives showed enhanced anticancer activity compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination improves therapeutic efficacy .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Quinazolinone Core : The quinazolinone structure is synthesized through cyclization reactions involving appropriate precursors.
- Piperazine Substitution : Incorporation of the piperazine moiety is achieved through nucleophilic substitution reactions.
- Thioxo and Dioxolo Functionalization : The addition of thioxo and dioxolo groups can be performed via specific electrophilic reactions that modify the quinazolinone framework.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compound .
Antimicrobial Properties
Research indicates that derivatives of quinazolinones, including those similar to 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one , exhibit significant antimicrobial activity. For instance:
- A related compound demonstrated effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 100 μg/mL .
- Another study highlighted the antibacterial activity of thioxoquinazolinones against various bacterial strains, suggesting a broad spectrum of activity .
Antiviral Potential
The structural features of this compound suggest potential antiviral applications. Molecular docking studies have predicted interactions with viral proteins, indicating possible mechanisms for inhibiting viral replication .
Anticancer Activity
Compounds with similar structures have been evaluated for their anticancer properties. For example:
- Research on quinazoline derivatives has shown promising results against various cancer cell lines such as K562 and MCF-7 .
- The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Pharmacological Insights
The incorporation of a fluorophenyl group and piperazine enhances the lipophilicity and bioavailability of the compound, which is crucial for effective drug design. The thioxo group may also play a role in modulating biological activity through redox mechanisms.
Case Studies
- Antimicrobial Activity Evaluation : In a study evaluating the antimicrobial effects of synthesized quinazolinones, derivatives exhibited varying degrees of activity against both gram-positive and gram-negative bacteria. The study concluded that structural modifications significantly influenced potency .
- Molecular Docking Studies : A comprehensive molecular docking analysis was performed to assess binding affinities with target proteins involved in viral replication. The results indicated strong binding interactions that warrant further investigation into therapeutic applications against viral infections .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Oxidation of the Thioxo Group
The thioxo group undergoes oxidation to form sulfonyl derivatives, a reaction critical for modifying solubility and bioactivity:
Hydrolysis of the Dioxolo Ring
The 1,3-dioxolo ring hydrolyzes under acidic conditions, yielding a catechol derivative:
Piperazine Alkylation/Acylation
The secondary amines in the piperazine ring react with electrophiles:
Quinazolinone Core Modifications
The quinazolinone carbonyl participates in reactions such as:
Stability and Side Reactions
-
Light Sensitivity : The thioxo group degrades under UV light, forming disulfide byproducts .
-
pH-Dependent Stability : The compound decomposes in strongly basic conditions (pH > 10).
Synthetic Modifications for Pharmacological Optimization
Strategic reactions are employed to enhance properties:
| Modification | Reaction | Target Property |
|---|---|---|
| Sulfonyl derivative | Oxidation with H<sub>2</sub>O<sub>2</sub> | Increased metabolic stability |
| PEGylated piperazine | Alkylation with PEG-bromide | Improved solubility |
| Fluoroarene substitution | Pd-catalyzed cross-coupling | Tunable receptor selectivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 7-(6-Oxo-6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one (Compound B)
Compound B shares the same quinazolinone core and piperazine-hexyl chain as Compound A but differs in the aromatic substituent on the piperazine ring:
Table 1: Structural and Physicochemical Comparison
| Property | Compound A | Compound B |
|---|---|---|
| Molecular Formula | C₂₅H₂₇FN₄O₄S | C₂₆H₂₇F₃N₄O₄S |
| Average Mass (g/mol) | 498.573 | ~548.570 (estimated) |
| Key Substituent | 2-Fluorophenyl | 3-(Trifluoromethyl)phenyl |
| Lipophilicity (LogP)* | Moderate (fluorine: +0.14) | High (CF₃: +0.88) |
| Metabolic Stability | Likely resistant to oxidation | Enhanced resistance due to CF₃ |
*Estimated using fragment-based contributions.
Research Findings:
Bioactivity Profiles :
- Compound A ’s 2-fluorophenyl group may enhance selectivity for serotonin receptors (5-HT₁A/2A) due to its smaller size and electron-withdrawing effects .
- Compound B ’s bulkier 3-(trifluoromethyl)phenyl group could increase affinity for dopamine D₂-like receptors, as trifluoromethyl groups improve membrane permeability and target engagement .
Structural Flexibility :
- The piperazine ring in both compounds may adopt distinct puckering conformations due to steric and electronic effects of substituents. For example, the 2-fluorophenyl group in Compound A may restrict pseudorotation, favoring a specific receptor-binding conformation, whereas the 3-CF₃ group in Compound B could stabilize alternative puckering modes .
Spectroscopic Differentiation :
Broader Context: Piperazine-Containing Quinazolinones
Piperazine-linked quinazolinones are a well-studied class in drug discovery. For example:
- Analog C : A derivative with a 4-chlorophenylpiperazine group (C₂₅H₂₇ClN₄O₄S) shows moderate α₁-adrenergic receptor antagonism but lower CNS penetration due to increased polarity.
- Analog D : A 4-methoxyphenylpiperazine variant (C₂₆H₃₀N₄O₅S) exhibits improved aqueous solubility but reduced metabolic stability .
Table 2: Functional Group Impact on Pharmacological Properties
| Substituent | Receptor Affinity | Metabolic Stability | LogP |
|---|---|---|---|
| 2-Fluorophenyl (A) | High 5-HT₁A selectivity | Moderate | 2.1 |
| 3-CF₃ (B) | D₂-like receptor preference | High | 3.4 |
| 4-Chlorophenyl (C) | α₁-Adrenergic antagonism | Low | 2.8 |
| 4-Methoxyphenyl (D) | Non-selective | Poor | 1.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
